2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that combines a naphthalene ring, a thiazolidine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidine ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene group adjacent to the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its unique structure and reactivity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxynaphthalene-1-carbaldehyde: A precursor in the synthesis of the target compound.
Thiazolidine-2,4-dione: Another precursor that forms the thiazolidine ring in the target compound.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Uniqueness
The uniqueness of 2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H13NO4S2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[5-[(4-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C17H13NO4S2/c1-22-13-7-6-10(11-4-2-3-5-12(11)13)8-14-16(21)18(9-15(19)20)17(23)24-14/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
LUKYDOFHPQHDOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
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